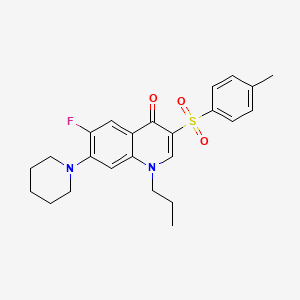

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a piperidinyl group at the 7th position, a propyl group at the 1st position, and a tosyl group at the 3rd position of the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroquinoline derivatives.

Substitution Reactions: The 7th position of the quinoline ring is substituted with a piperidinyl group using nucleophilic substitution reactions.

Alkylation: The 1st position is alkylated with a propyl group.

Sulfonylation: The 3rd position is sulfonylated with a tosyl group.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group.

Reduction: Reduction reactions can occur at the quinoline ring, affecting the double bonds.

Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the piperidinyl group.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial properties.

Medicine: Investigated for its potential use as an antibacterial agent.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-fluoroquinolone: Shares the fluorine atom at the 6th position but lacks the piperidinyl, propyl, and tosyl groups.

7-piperidinylquinolone: Contains the piperidinyl group at the 7th position but lacks the fluorine, propyl, and tosyl groups.

1-propylquinolone: Has the propyl group at the 1st position but lacks the fluorine, piperidinyl, and tosyl groups.

Uniqueness

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is unique due to the combination of substituents on the quinoline ring, which may contribute to its specific biological activities and chemical properties.

Activité Biologique

Overview

6-Fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family, characterized by its unique substituents which contribute to its biological properties. This compound has gained attention due to its potential antibacterial and anticancer activities, making it a subject of various scientific studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C24H27FN2O3S

- Molecular Weight : 414.5 g/mol

- IUPAC Name : 6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one

The presence of a fluorine atom at the 6th position, a piperidinyl group at the 7th position, a propyl group at the 1st position, and a tosyl group at the 3rd position of the quinoline ring enhances its pharmacological profile.

The biological activity of this compound primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, it effectively disrupts bacterial DNA replication, leading to cell death. This mechanism is similar to that of established antibiotics like ciprofloxacin, positioning it as a potential antibacterial agent .

Antibacterial Properties

Research indicates that quinolone derivatives exhibit broad-spectrum antibacterial properties. The specific compound under discussion has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an effective treatment option for bacterial infections.

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. A study exploring related quinolone derivatives found that certain structural modifications can enhance anti-proliferative activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer) cells. Compounds similar to this compound were noted for their ability to inhibit Topoisomerase I, leading to reduced cell viability and tumor growth in animal models .

Comparative Analysis with Similar Compounds

A comparison with other quinolone derivatives highlights the unique attributes of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-fluoroquinolone | Fluorine at 6th position | Moderate antibacterial activity |

| 7-piperidinylquinolone | Piperidinyl group at 7th position | Enhanced antibacterial effects |

| 6-fluoro-7-(piperazinyl) derivatives | Piperazinyl substitution | Notable anticancer activity |

| This compound | Unique combination of substituents | Broad-spectrum antibacterial and anticancer potential |

This table illustrates how the specific combination of functional groups in this compound may confer enhanced biological activities compared to other compounds in its class.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antibacterial Study : A study published in PubMed reported that related quinolone derivatives demonstrated significant inhibition against common bacterial strains at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in treating infections .

- Anticancer Research : Another investigation highlighted that derivatives similar to this compound exhibited an inhibitory rate of tumor growth in vivo by up to 42.75% at a dosage of 20 mg/kg, showcasing their therapeutic potential against cancer .

Propriétés

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-3-11-27-16-23(31(29,30)18-9-7-17(2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-4-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAXYSKEQBPRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.